(2Z,6E)-2,6-bis(3-nitrobenzylidene)cyclohexanone
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Overview
Description
(2Z,6E)-2,6-bis(3-nitrobenzylidene)cyclohexanone is an organic compound characterized by the presence of two nitrobenzylidene groups attached to a cyclohexanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,6E)-2,6-bis(3-nitrobenzylidene)cyclohexanone typically involves the condensation reaction between cyclohexanone and 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the double bonds in the final product. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z,6E)-2,6-bis(3-nitrobenzylidene)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more complex nitro compounds.
Reduction: The nitro groups can be reduced to amines using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of nitro or halogen-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Possible applications in materials science, such as the development of novel polymers or dyes.
Mechanism of Action
The mechanism by which (2Z,6E)-2,6-bis(3-nitrobenzylidene)cyclohexanone exerts its effects depends on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The nitro groups could also play a role in redox reactions within biological systems, leading to the generation of reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
2,6-divanillylidenecyclohexanone: Similar structure but with vanillylidenes instead of nitrobenzylidenes.
2,6-dibenzylidenecyclohexanone: Lacks the nitro groups, making it less reactive in certain chemical reactions.
Uniqueness
(2Z,6E)-2,6-bis(3-nitrobenzylidene)cyclohexanone is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. These functional groups can participate in a variety of chemical transformations, making the compound versatile for different applications.
Properties
Molecular Formula |
C20H16N2O5 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
(2E,6Z)-2,6-bis[(3-nitrophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H16N2O5/c23-20-16(10-14-4-1-8-18(12-14)21(24)25)6-3-7-17(20)11-15-5-2-9-19(13-15)22(26)27/h1-2,4-5,8-13H,3,6-7H2/b16-10-,17-11+ |
InChI Key |
YXADDWKSFJIQJN-VRNBXGKJSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C1 |
Canonical SMILES |
C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C1 |
Origin of Product |
United States |
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